molecular formula C8H11Cl3N2 B11871072 1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride

1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride

Katalognummer: B11871072
Molekulargewicht: 241.5 g/mol
InChI-Schlüssel: GRBKNGLWKQYKFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride is an organic compound that belongs to the class of cyclopropanamines. It is characterized by the presence of a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride typically involves the reaction of 4-chloropyridine with cyclopropanamine under specific conditions. One method involves the use of toluene as a solvent and sodium methoxide as a base. The reaction is carried out under reflux conditions, followed by the addition of glacial acetic acid to adjust the pH .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce cyclopropylamines .

Wissenschaftliche Forschungsanwendungen

1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride is unique due to its cyclopropane ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H11Cl3N2

Molekulargewicht

241.5 g/mol

IUPAC-Name

1-(4-chloropyridin-2-yl)cyclopropan-1-amine;dihydrochloride

InChI

InChI=1S/C8H9ClN2.2ClH/c9-6-1-4-11-7(5-6)8(10)2-3-8;;/h1,4-5H,2-3,10H2;2*1H

InChI-Schlüssel

GRBKNGLWKQYKFJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=NC=CC(=C2)Cl)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.